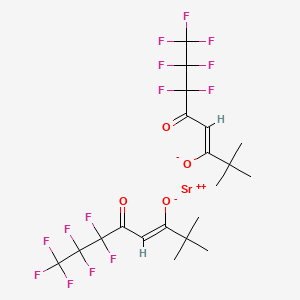

strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Description

Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a coordination complex where strontium (Sr²⁺) is chelated by a fluorinated β-diketonate ligand. The ligand features a Z-configuration enolate backbone with heptafluorinated alkyl chains and dimethyl substituents, enhancing its electron-withdrawing properties and thermal stability. These complexes are typically synthesized for applications in catalysis, organic electronics, or as precursors for advanced materials.

Properties

Molecular Formula |

C20H20F14O4Sr |

|---|---|

Molecular Weight |

678.0 g/mol |

IUPAC Name |

strontium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |

InChI |

InChI=1S/2C10H11F7O2.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |

InChI Key |

VQHJVBZHIFNAQC-SJGYQHGCSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Sr+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of strontium salts with the corresponding fluorinated organic ligand under controlled conditions. Commonly used strontium salts include strontium chloride or strontium nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. High-purity strontium salts and ligands are essential to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxides and other oxidation products.

Reduction: Reduction reactions can convert the compound to lower oxidation states or reduce the organic ligand.

Substitution: The fluorinated ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strontium oxide, while reduction may produce strontium hydrides or other reduced species.

Scientific Research Applications

Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in imaging and as a contrast agent.

Medicine: Explored for its potential therapeutic effects, including bone regeneration and anti-cancer properties.

Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its interaction with specific molecular targets and pathways. The strontium ion can interact with biological molecules, such as proteins and enzymes, altering their function. The fluorinated ligand may also play a role in modulating the compound’s activity by enhancing its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The strontium complex shares its ligand architecture with lanthanide-based analogs but differs fundamentally in metal-centered properties. Below is a comparative analysis:

Table 1: Key Properties of Strontium Complex and Analogous Lanthanide Complexes

Key Differences

Metal Ion Characteristics :

- Strontium (alkaline earth metal, +2 charge, larger ionic radius) forms weaker Lewis acid complexes compared to lanthanides (+3 charge, smaller ionic radii). This reduces the stability constant of the strontium complex relative to europium or holmium analogs .

- The +2 charge of Sr²⁺ necessitates a different ligand-to-metal ratio (likely 2:1 for Sr²⁺ vs. 3:1 for Eu³⁺/Ho³⁺), altering stoichiometry and reactivity.

Electronic and Optical Properties: Europium(III) complexes are renowned for sharp red luminescence due to f-f transitions, making them valuable in optoelectronics. Strontium lacks f-electrons, limiting such emission properties . Holmium(III) complexes exhibit magnetic anisotropy useful in spintronics, a feature absent in diamagnetic Sr²⁺ .

Thermal Behavior :

- Fluorinated β-diketonate ligands generally enhance thermal stability. However, the lower charge density of Sr²⁺ may result in earlier decomposition compared to lanthanide complexes, which retain integrity at higher temperatures .

Research Findings and Data Gaps

- Synthetic Challenges : The steric bulk of the ligand may complicate strontium coordination, requiring tailored reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Applications : Strontium’s biocompatibility could position its complex for biomedical uses (e.g., bone-targeted drug delivery), though this remains unexplored.

Biological Activity

Strontium (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (commonly referred to as Sr(FOD)₂) is an organometallic compound that has garnered interest for its potential biological activities. This article discusses its biological mechanisms, applications in research, and relevant case studies.

- Molecular Formula : C20H22F14O5Sr

- Molecular Weight : 696.0 g/mol

- IUPAC Name : strontium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate

- CAS Number : 125009-58-7

The biological activity of Sr(FOD)₂ is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to act as co-inducers in the production of human gamma interferon (HuIFN-gamma), which plays a crucial role in immune responses. The mode of action involves:

- Target Interaction : Sr(FOD)₂ interacts with specific cellular targets to induce changes in cellular signaling pathways.

- Biochemical Pathways : It has been noted that compounds like Sr(FOD)₂ can influence calcium transport across membranes and may affect the synthesis of metal complexes .

- Environmental Influence : The effectiveness of Sr(FOD)₂ can be significantly influenced by environmental conditions such as pH and ionic strength.

Biological Applications

Sr(FOD)₂ has potential applications in various fields:

- Immunology : As a co-inducer for HuIFN-gamma production, it can enhance immune responses in therapeutic settings.

- Material Science : The compound is used in the synthesis of rare earth metal complexes which have applications in catalysis and materials engineering.

Case Studies

- Human Gamma Interferon Production :

- Calcium Translocation Studies :

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Sr(FOD)₂:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.